Notoginsenoside R3
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Overview
Description
Notoginsenoside R3 is a bioactive saponin compound derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its significant pharmacological properties, particularly in the treatment of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Notoginsenoside R3 can be synthesized through the transformation of other ginsenosides using various methods. One such method involves microwave processing, which accelerates the transformation of minor ginsenosides from the roots of Panax notoginseng . The optimal conversion conditions include specific temperature and reaction time settings to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax notoginseng roots. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Notoginsenoside R3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure optimal yields.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Notoginsenoside R3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of saponins.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential in treating cardiovascular diseases, cancer, and inflammatory conditions
Industry: Utilized in the development of health supplements and functional foods due to its bioactive properties.
Mechanism of Action
Notoginsenoside R3 exerts its effects through various molecular targets and pathways. It acts as a signaling molecule, modulating pathways involved in inflammation, apoptosis, and cell proliferation . The compound interacts with specific receptors and enzymes, leading to the activation or inhibition of downstream signaling cascades that mediate its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds: Notoginsenoside R3 is structurally and functionally similar to other ginsenosides such as Notoginsenoside R1, Ginsenoside Rg3, and Ginsenoside Rh2 .
Uniqueness: What sets this compound apart is its unique combination of pharmacological activities, particularly its potent cardiovascular protective effects. Unlike some other ginsenosides, this compound has shown significant efficacy in reducing inflammation and oxidative stress, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C48H82O19 |
---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-43-39(61)36(58)33(55)27(66-43)20-62-41-37(59)34(56)31(53)25(18-49)64-41)22-11-15-46(6)30(22)23(51)16-28-45(5)14-12-29(52)44(3,4)40(45)24(17-47(28,46)7)63-42-38(60)35(57)32(54)26(19-50)65-42/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42+,43-,45+,46+,47+,48-/m0/s1 |
InChI Key |
YPUHYSBFIMWSEC-OEHDJSDTSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
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